molecular formula C15H15NO B3021032 (E)-2-(Benzylideneamino)-1-phenylethanol CAS No. 1283595-87-8

(E)-2-(Benzylideneamino)-1-phenylethanol

Cat. No.: B3021032
CAS No.: 1283595-87-8
M. Wt: 225.28 g/mol
InChI Key: UMUCAPZOOJAILZ-UHFFFAOYSA-N
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Description

(E)-2-(Benzylideneamino)-1-phenylethanol is a Schiff base compound, characterized by the presence of a benzylideneamino group attached to a phenylethanol backbone Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol typically involves the condensation reaction between benzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Benzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce 2-amino-1-phenylethanol.

Mechanism of Action

The mechanism of action of (E)-2-(Benzylideneamino)-1-phenylethanol involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is attributed to the presence of the imine group, which can donate electrons to neutralize reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(Benzylideneamino)-1-phenylethanol is unique due to its specific structure, which combines the properties of both benzylidene and phenylethanol groups. This unique combination enhances its ability to form metal complexes and exhibit significant antioxidant activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(benzylideneamino)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCAPZOOJAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385678
Record name (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5322-28-1
Record name (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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